molecular formula C6H7N2NaO2 B2781577 Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 2172090-17-2

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B2781577
CAS No.: 2172090-17-2
M. Wt: 162.124
InChI Key: ASDVMJNKMMULLE-UHFFFAOYSA-M
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Description

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Mechanism of Action

Target of Action

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets due to their versatile frameworks . The specific interactions of this compound with its targets would depend on the specific biological context and the nature of the target molecules.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may potentially influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may potentially exert a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure consistent product quality. Post-reaction, the product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ion-exchange reactions typically involve the use of other metal salts in aqueous solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various pyrazoline compounds.

Scientific Research Applications

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: The parent compound without the sodium ion.

    3,5-Dimethyl-1H-pyrazole: A structurally similar compound with different functional groups.

    1,3-Dimethyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with a different substitution pattern.

Uniqueness: Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific ionic characteristics.

Properties

IUPAC Name

sodium;1,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.Na/c1-4-3-5(6(9)10)7-8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDVMJNKMMULLE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172090-17-2
Record name sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate
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